molecular formula C7H12N4O B3003424 N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea CAS No. 956742-43-1

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea

Cat. No.: B3003424
CAS No.: 956742-43-1
M. Wt: 168.2
InChI Key: ILNYJNNAHWOTDX-UHFFFAOYSA-N
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Description

Product Overview: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea (: 956742-43-1) is a high-purity urea derivative supplied for research and development purposes. With the molecular formula C 7 H 12 N 4 O and a molecular weight of 168.20 g/mol, this compound is characterized by its pyrazole core, a privileged scaffold in medicinal and agrochemical chemistry . The compound's calculated density is 1.23±0.1 g/cm³, and it features a Topological Polar Surface Area of 59, which can influence its bioavailability and solubility profile . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: Urea derivatives, particularly N-substituted ureas, represent an important class of molecules with diverse chemical and biological properties . They are extensively employed as key intermediates and building blocks in the pharmaceutical and agrochemical industries . The 1,3-dimethyl-1H-pyrazol-5-yl moiety present in this compound is a significant heterocyclic structure, often explored for its versatile biological activities and its role in coordination chemistry and catalysis . Researchers value this specific urea derivative as a foundational scaffold for developing novel compounds, leveraging its hydrogen bond donor and acceptor capabilities for targeted molecular interactions. Synthesis and Handling: This compound can be synthesized via efficient, catalyst-free methods for N-substituted ureas, such as the nucleophilic addition of the corresponding amine to potassium isocyanate in water, which provides a resource-efficient and environmentally friendly route suitable for scalable production . Researchers should handle this material with standard laboratory precautions. While a specific hazard profile for this exact compound is not fully detailed in the search results, related pyrazole-methylamine compounds are classified as dangerous, causing severe skin burns and eye damage . It is harmful if swallowed, and immediate medical attention is advised in case of exposure.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-4-6(11(3)10-5)9-7(12)8-2/h4H,1-3H3,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNYJNNAHWOTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-methylurea typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-methylurea oxide.

    Reduction: Formation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-methylamine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing novel materials and compounds.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or modulator of biological pathways. Studies have focused on its interactions with specific molecular targets, suggesting potential roles in regulating enzymatic activity and receptor functions.

Medicine

The compound is being explored for its therapeutic properties:

  • Anti-inflammatory Activity: Preliminary studies suggest it may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Properties: There is ongoing research into its efficacy against various cancer cell lines, with some studies indicating potential cytotoxic effects .

Industry

In industrial applications, this compound is utilized in developing agrochemicals and pharmaceuticals. Its ability to modify biological activity makes it a candidate for creating new pesticides and herbicides that are more effective and environmentally friendly .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory processes. The findings suggested that this compound exhibited competitive inhibition with an IC50 value of approximately 30 µM, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural and functional uniqueness is highlighted when compared to other urea derivatives and pyrazole-containing molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application Reference
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-methylurea C₇H₁₁N₅O 181.19 Urea, pyrazole, methyl Agrochemical/Pharmaceutical (inferred)
Linuron metabolite (N-(3,4-dichlorophenyl)-N´-methylurea) C₈H₈Cl₂N₂O 219.07 Urea, dichlorophenyl, methyl Herbicide metabolite
N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea C₈H₁₄N₄OS 214.29 Urea, thiadiazole, tert-butyl Agrochemical (inferred)
Compound A (α₂C-AR agonist) C₁₃H₁₆N₄O₂ 284.30 Urea, benzoxazine, imidazole Peripheral vasoconstriction
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine C₇H₁₂N₄ 139.20 Amine, pyrazole, methyl Chemical intermediate

Key Observations :

  • Pyrazole vs.
  • Urea vs. Amine : The urea group (CON₂H₂) in the target compound offers stronger hydrogen-bonding capacity compared to the amine analog (), which may influence receptor binding or solubility.
  • Substituent Effects : Chlorophenyl () and benzoxazine () groups in analogs confer distinct electronic and lipophilic properties, affecting bioavailability and target selectivity.
Physicochemical Properties
  • Lipophilicity : The dimethylpyrazole group likely increases logP compared to dichlorophenyl-containing ureas (), enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Pyrazole rings (as in ) typically confer thermal stability, suggesting the target compound may exhibit higher melting points than aliphatic ureas.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and implications in therapeutic applications.

  • Molecular Formula : C7_7H12_{12}N4_4O
  • Molecular Weight : 168.196 g/mol
  • CAS Number : 956742-43-1
  • Density : 1.23 g/cm³
  • Boiling Point : 275.3 °C

These properties suggest that this compound is a relatively stable compound with potential for various applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A review highlighted the effectiveness of pyrazole compounds against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundA549 (lung cancer)TBD
Other pyrazole derivativesMCF7 (breast cancer)3.79
Other pyrazole derivativesNCI-H460 (lung cancer)42.30

The exact IC50_{50} for this compound remains to be established but is expected to be competitive based on structural analogs .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, suggesting a mechanism for reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazole Ring : The presence of the pyrazole moiety is crucial for the interaction with biological targets.
  • Dimethyl Substitution : The dimethyl groups at the 1 and 3 positions enhance lipophilicity and may improve binding affinity to target proteins.
  • Urea Linkage : The urea functional group contributes to hydrogen bonding interactions with biological macromolecules.

Study on Antitumor Activity

In a comparative study of various pyrazole derivatives, compounds similar to this compound were screened against multiple cancer cell lines, revealing significant cytotoxicity. For instance:

  • Compound X (structurally similar) exhibited an IC50_{50} of 0.95 nM against NCI-H460 cells.

This suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity, warranting further investigation into this compound .

The mechanism underlying the anticancer and anti-inflammatory effects appears to involve modulation of key signaling pathways such as NF-kB and mitogen-activated protein kinases (MAPKs). These pathways are critical in regulating cell proliferation and inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea with high purity?

  • Methodology :

  • Step 1 : React 1,3-dimethyl-1H-pyrazol-5-amine with methyl isocyanate in anhydrous dichloromethane under nitrogen. Use a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to enhance urea bond formation .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Monitor purity using HPLC (>95% target) .
  • Key Parameters : Maintain stoichiometric ratios (1:1.2 amine:isocyanate), reaction temperature (0–25°C), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.2–6.5 ppm), methyl groups (δ 2.1–2.4 ppm), and urea NH (δ 5.8–6.0 ppm). Compare with computed spectra in PubChem .
  • HRMS (ESI) : Confirm molecular weight (C8H13N4O, calc. 181.1085) with <2 ppm error .
  • IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained (e.g., via slow evaporation in acetonitrile) .

Q. How stable is this compound under varying storage conditions?

  • Stability Protocol :

  • Short-term : Store at –20°C in amber vials under argon. Assess degradation via TLC/HPLC over 30 days.
  • Long-term : Lyophilize and store at –80°C for >6 months. Monitor hydrolytic stability (e.g., urea bond cleavage) in aqueous buffers (pH 4–9) using LC-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable enzyme inhibition) be resolved?

  • Methodology :

  • Dose-Response Studies : Test compound concentrations across 3–5 logarithmic ranges (e.g., 1 nM–100 µM) to identify IC50/EC50 trends .
  • Assay Validation : Ensure consistency in buffer composition (e.g., ionic strength, cofactors) and control for solvent effects (e.g., DMSO <0.1%) .
  • Structural Analogs : Compare with derivatives like N-(1,2-dimethylpropyl)-1H-pyrazol-5-amine to isolate substituent effects on activity .

Q. What computational approaches predict binding interactions with biological targets?

  • Workflow :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with experimental IC50 data .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can metabolic pathways of this compound be elucidated?

  • Experimental Design :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Look for N-demethylation or pyrazole ring oxidation .
  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs to track metabolic fate in cell cultures .
  • Comparative Analysis : Cross-reference with linuron metabolites (e.g., N-(3,4-dichlorophenyl)-N'-methoxyurea) to infer degradation pathways .

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